molecular formula C19H26N2O4 B6349591 8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-47-1

8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349591
CAS No.: 1326813-47-1
M. Wt: 346.4 g/mol
InChI Key: XFBLQRXTTIPBMD-UHFFFAOYSA-N
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Description

8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a benzyl group, a butanoyl group, and a spiro linkage involving an oxa-diazaspirodecane ring system. The compound’s distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The benzyl and butanoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties .

Scientific Research Applications

8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules. .

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties

    Medicine: The compound’s potential therapeutic effects are explored in preclinical studies, focusing on its ability to modulate specific biological pathways

    Industry: In industrial applications, the compound may be used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on the compound’s mechanism of action are essential to understand its potential therapeutic applications and optimize its efficacy .

Comparison with Similar Compounds

Similar Compounds

    8-Benzyl-4-pentanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: This compound has a similar spirocyclic structure but with a pentanoyl group instead of a butanoyl group.

    tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound features a similar spiro linkage but with different substituents.

Uniqueness

The uniqueness of 8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-2-6-17(22)21-16(18(23)24)14-25-19(21)9-11-20(12-10-19)13-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBLQRXTTIPBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(COC12CCN(CC2)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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